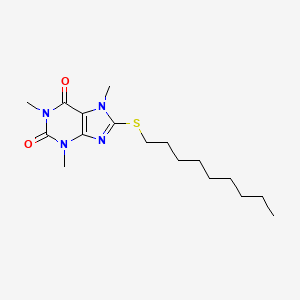
Caffeine, 8-(nonylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione is a heterocyclic organic compound with the molecular formula C₁₇H₂₈N₄O₂S and a molecular weight of 352.495 g/mol . This compound is part of the purine family and is characterized by its unique structure, which includes a nonylsulfanyl group attached to a trimethylated purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine with nonylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the nonylsulfanyl group, yielding 1,3,7-trimethylxanthine.
Substitution: The nonylsulfanyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3,7-Trimethylxanthine.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylsulfanyl groups on the reactivity and stability of purine derivatives.
Biology: Investigated for its potential as a biochemical probe to study purine metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of adenosine receptors, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. The compound acts as an antagonist, blocking the binding of adenosine and thereby modulating various physiological responses. This interaction affects pathways involved in neurotransmission, cardiovascular function, and immune response .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant that shares the trimethylated purine core but lacks the nonylsulfanyl group.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, it has a similar structure but with fewer methyl groups.
Theobromine (3,7-dimethylxanthine): Found in chocolate, it has a similar structure but with different methylation patterns.
Uniqueness
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione is unique due to the presence of the nonylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with lipid membranes.
Properties
CAS No. |
73747-38-3 |
|---|---|
Molecular Formula |
C17H28N4O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-12-24-16-18-14-13(19(16)2)15(22)21(4)17(23)20(14)3/h5-12H2,1-4H3 |
InChI Key |
SXZNHFFRABVGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)

![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)








